
(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium is a complex organic compound that features a unique combination of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium typically involves multiple steps. The starting materials are carefully chosen to ensure the correct stereochemistry and incorporation of deuterium atoms. Common synthetic routes may include:
Step 1: Protection of functional groups to prevent unwanted reactions.
Step 2: Introduction of the acetamido group through acylation reactions.
Step 3: Incorporation of deuterium atoms via deuterated reagents.
Step 4: Formation of the sulfanylpropanoate moiety through thiol-ene reactions.
Step 5: Final deprotection and purification steps to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the acetamido group to an amine.
Substitution: Nucleophilic substitution reactions at the acetamido or hydroxyethyl groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as alkoxides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the acetamido group may yield primary amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
In biology, the compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of labeled biomolecules.
Medicine
In medicine, the compound may have potential as a drug candidate or as a tool for studying metabolic pathways.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which (2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
(2R)-2-acetamido-3-hydroxyethylsulfanylpropanoate: Lacks deuterium atoms.
(2R)-2-acetamido-3-(2-hydroxyethyl)sulfanylpropanoate: Similar structure but different stereochemistry.
(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylbutanoate: Different carbon chain length.
Uniqueness
The presence of deuterium atoms in (2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium makes it unique, as deuterium can influence the compound’s stability, reactivity, and interactions with biological systems.
特性
分子式 |
C19H36N2O4S |
|---|---|
分子量 |
392.6 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoate;dicyclohexylazanium |
InChI |
InChI=1S/C12H23N.C7H13NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)8-6(7(11)12)4-13-3-2-9/h11-13H,1-10H2;6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t;6-/m.0/s1/i;2D2,3D2 |
InChIキー |
XLGHARKAPCCVFZ-XAEDZKCESA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])SC[C@@H](C(=O)[O-])NC(=O)C)O.C1CCC(CC1)[NH2+]C2CCCCC2 |
正規SMILES |
CC(=O)NC(CSCCO)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


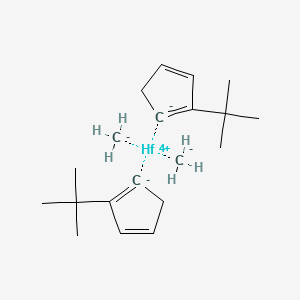
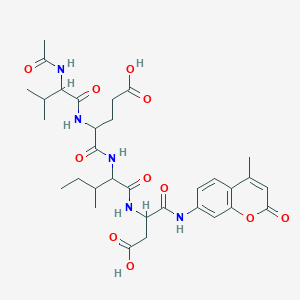
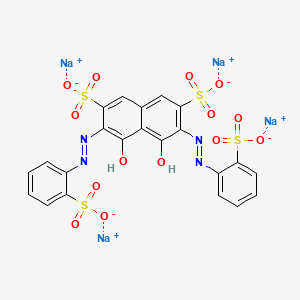
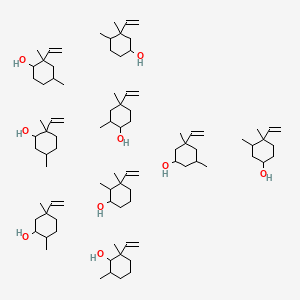
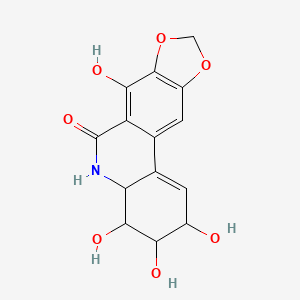
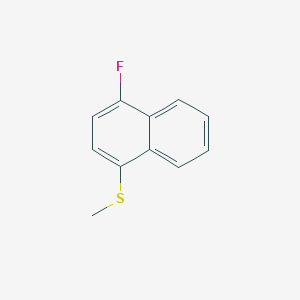

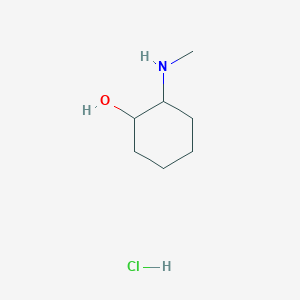
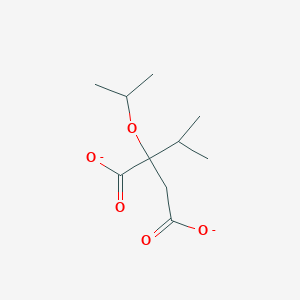
![but-2-enedioic acid;N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B13401094.png)
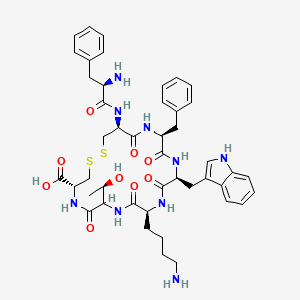
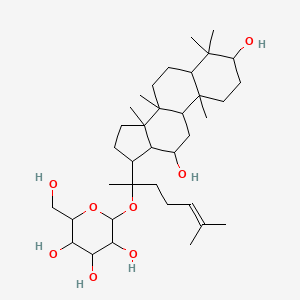
![3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one](/img/structure/B13401122.png)

